Genotoxicity Clearance in Vivo: 2-Methylpent-2-enal vs. 2-Methylcrotonaldehyde
In a combined micronucleus/comet assay (in vivo), 2-methylpent-2-enal [FL-no: 05.090] did not induce DNA damage, thereby overruling a weak gene mutation effect previously observed in bacteria and confirming negative results from an in vitro micronucleus assay [1]. This outcome was part of a larger EFSA evaluation that also assessed the comparator 2-methylcrotonaldehyde [FL-no: 05.095]. While both substances ultimately cleared the in vivo genotoxicity hurdle, 2-methylpent-2-enal was evaluated in the combined micronucleus/comet assay, whereas 2-methylcrotonaldehyde required separate in vivo comet assay (liver and duodenum) and transgenic rat gene mutation assays to reach the same conclusion [1]. This distinction in testing pathways reflects differences in initial in vitro signals and has implications for the weight of evidence supporting the safety dossier of each substance.
| Evidence Dimension | In vivo genotoxicity (DNA damage and micronucleus induction) |
|---|---|
| Target Compound Data | Negative for DNA damage in combined micronucleus/comet assay; no induction of micronuclei or DNA strand breaks |
| Comparator Or Baseline | 2-Methylcrotonaldehyde [FL-no: 05.095]: Negative for gene mutations in liver and glandular stomach of transgenic rats; negative for DNA damage in in vivo comet assay (liver and duodenum) |
| Quantified Difference | Both compounds are negative in vivo, but 2-methylpent-2-enal's clearance was achieved in a single combined assay, whereas 2-methylcrotonaldehyde required multiple, separate in vivo assays (transgenic rodent mutation assay plus comet assay). |
| Conditions | EFSA FGE.201Rev2 evaluation; in vivo combined micronucleus/comet assay (2-methylpent-2-enal); in vivo transgenic rodent gene mutation assay and comet assay (2-methylcrotonaldehyde) |
Why This Matters
For procurement in flavor applications requiring EU compliance, 2-methylpent-2-enal possesses a distinct in vivo genotoxicity clearance pathway that can be leveraged as part of a weight-of-evidence safety argument, reducing the regulatory burden relative to analogs with less resolved genotoxicity profiles.
- [1] EFSA Panel on Food Additives and Flavourings (FAF). (2018). Scientific Opinion on Flavouring Group Evaluation 201 Revision 2 (FGE.201Rev2). EFSA Journal, 16(10):e05423. PMID: 32625708. DOI: 10.2903/j.efsa.2018.5423 View Source
